(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a nitrile group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and ®-3-aminopropanenitrile.
Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-methoxybenzaldehyde with ®-3-aminopropanenitrile under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Implementing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.
Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a methoxy group.
(3R)-3-Amino-3-(2-chloro-4-ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
YBTLHKWJILOTNP-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CC#N)N)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
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